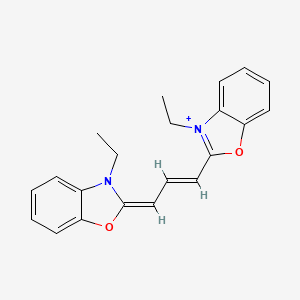

3,3'-Diethyloxacarbocyanine

説明

Contextualization within the Broader Cyanine (B1664457) Dye Family for Research Applications

Cyanine dyes are a large and versatile class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. researchgate.net The length of this chain and the nature of the heterocycles determine the dye's absorption and fluorescence spectra. researchgate.net Within this family, oxacarbocyanines are distinguished by benzoxazole (B165842) rings. This structural feature generally results in absorption and emission spectra at shorter wavelengths compared to their thiacarbocyanine (sulfur-containing) and indocarbocyanine (indole-containing) counterparts. Their utility in research stems from their strong light absorption and fluorescence, properties that are often sensitive to the surrounding environment. nih.gov

Historical Trajectory of 3,3'-Diethyloxacarbocyanine in Scholarly Investigations

This compound iodide, often abbreviated as DiOC2(3), has a long history in scientific research. biotium.com Initially, its applications were explored in photography as a sensitizing dye. However, its unique photophysical characteristics soon led to its adoption in a much wider range of scientific disciplines. A significant area of early investigation was its use as a laser dye. adipogen.com Over time, researchers discovered its utility as a fluorescent probe, particularly for investigating biological systems.

Significance of this compound as a Prototypical Research Probe and Material Constituent

DiOC2(3) has emerged as a prototypical research probe due to its environmentally sensitive fluorescence. medchemexpress.comglpbio.com Its fluorescence quantum yield and lifetime are known to be dependent on the viscosity of its microenvironment. researchgate.net This property has been exploited to study the microviscosity of various systems, including micelles and microemulsions. medchemexpress.comresearchgate.net Furthermore, its cationic nature and lipophilicity allow it to interact with and accumulate in biological membranes, making it a valuable tool for measuring membrane potential in both mammalian and bacterial cells. biotium.commedkoo.com The dye exhibits a spectral shift upon aggregation, which can be correlated with changes in membrane potential. biotium.comadipogen.com

Overview of Key Academic Research Domains Explored for this compound

The research applications of this compound iodide are diverse and span several key academic domains:

Biophysical Chemistry: A primary application is the study of micelles, microemulsions, and other supramolecular assemblies. medchemexpress.comresearchgate.net Its fluorescence properties provide insights into the microviscosity and local environment of these systems. researchgate.net

Cell Biology: DiOC2(3) is widely used to measure membrane potential in various cell types, including bacteria, spermatozoa, and cancer cells. biotium.comnih.govchemdad.com Changes in membrane potential are indicative of cellular health and activity. biotium.com It has been used to analyze bacterial viability via flow cytometry. adipogen.comchemdad.com

Materials Science: The dye has been investigated for its use in polymer nanocomposites and for imaging carbon nanotubes. chemdad.comresearchgate.net Its interaction with materials can provide information about their structure and properties.

Pharmacology and Drug Discovery: It has been employed in high-throughput screening assays to identify compounds that affect bacterial membrane potential, aiding in the discovery of new antibacterial agents. nih.gov

Interactive Data Table: Physicochemical Properties of this compound Iodide

| Property | Value | Source(s) |

| CAS Number | 905-96-4 | photochemcad.combioscience.co.uk |

| Molecular Formula | C21H21IN2O2 | biotium.combioscience.co.uk |

| Molecular Weight | 460.31 g/mol | biotium.combioscience.co.uk |

| Appearance | Dark red crystals or powder | adipogen.com |

| Melting Point | 278 °C (decomposes) | chemodex.comsigmaaldrich.com |

| Solubility | Soluble in DMSO and methanol (B129727) | adipogen.comchemodex.com |

| Maximum Absorption (λmax) in Methanol | 483 nm | adipogen.comsigmaaldrich.com |

| Maximum Emission (λem) in Methanol | 498 nm | adipogen.com |

Interactive Data Table: Research Applications of this compound Iodide

| Research Domain | Specific Application | Key Findings | Source(s) |

| Biophysics | Microviscosity probe | Fluorescence quantum yield and lifetime increase with solvent viscosity, allowing estimation of microviscosity in micelles. | researchgate.net |

| Cell Biology | Measuring bacterial membrane potential | The green fluorescent dye forms red fluorescent aggregates as membrane potential increases, enabling ratiometric measurement. | biotium.com |

| Cell Biology | Assessing sperm viability | Staining of spermatozoa for flow cytometric measurement and viability assays. | chemdad.com |

| Materials Science | Imaging carbon nanotubes | Used for fluorescence microscopy imaging of carbon nanotubes. | adipogen.comchemdad.com |

| Pharmacology | High-throughput screening for antibiotics | Used in a microtiter plate assay to measure the effect of compounds on Staphylococcus aureus membrane potential. | nih.gov |

Structure

2D Structure

3D Structure

特性

CAS番号 |

37069-75-3 |

|---|---|

分子式 |

C21H21N2O2+ |

分子量 |

333.4 g/mol |

IUPAC名 |

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |

InChI |

InChI=1S/C21H21N2O2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |

InChIキー |

VZUFSMBGWBLOCB-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC |

異性体SMILES |

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC |

正規SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC |

関連するCAS |

905-96-4 (iodide) |

同義語 |

3,3'-diethyloxacarbocyanine 3,3'-diethyloxacarbocyanine iodide DiOC2 DiOC2(3) |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 3,3 Diethyloxacarbocyanine Analogs

Established Synthetic Routes for Core Structure Elaboration

The fundamental structure of 3,3'-diethyloxacarbocyanine iodide is typically assembled through the condensation of two heterocyclic precursors. The synthesis generally involves the reaction of a 2-methylbenzoxazole (B1214174) derivative with a suitable polymethine bridge-forming reagent.

A common and established method involves the quaternization of 2-methylbenzoxazole with an ethylating agent, such as ethyl iodide, to form 3-ethyl-2-methylbenzoxazolium iodide. Two equivalents of this quaternary salt are then reacted with a compound that provides the three-carbon methine bridge, such as triethyl orthoformate, in the presence of a base like pyridine. The reaction proceeds through the formation of an intermediate anilinovinyl derivative, which then couples with a second molecule of the quaternized benzoxazole (B165842) to yield the final carbocyanine dye. researchgate.net The reaction mixture is typically heated to drive the condensation to completion.

The general synthetic scheme can be represented as follows:

Quaternization: 2-methylbenzoxazole + Ethyl Iodide → 3-Ethyl-2-methylbenzoxazolium iodide

Condensation: 2 x 3-Ethyl-2-methylbenzoxazolium iodide + Triethyl orthoformate → this compound iodide

This modular approach allows for the introduction of various substituents on the benzoxazole rings or modification of the polymethine chain by using different starting materials, which is foundational for creating a diverse library of cyanine (B1664457) dye analogs. synthiaonline.comgoogle.com

Functionalization Approaches for Targeted Research Applications

The versatility of the this compound scaffold lies in its amenability to chemical modification. By introducing specific functional groups, its properties can be tailored for a multitude of research purposes.

Incorporation of Anchoring Groups for Surface Conjugation

To immobilize this compound analogs onto surfaces for applications such as in dye-sensitized solar cells (DSSCs) or biosensors, the incorporation of anchoring groups is essential. rsc.org These groups facilitate covalent attachment or strong adsorption to various substrates, including semiconductor materials like titanium dioxide (TiO₂) or biological macromolecules. iphy.ac.cnresearchgate.net

Commonly employed anchoring groups include:

Carboxylic acids (-COOH): These are widely used for binding to metal oxide surfaces like TiO₂. researchgate.netresearchgate.net The carboxylate group can form strong ester-like linkages with the surface hydroxyl groups. iphy.ac.cn

Cyanoacrylic acids (-CH=C(CN)COOH): This group offers enhanced electronic coupling with the semiconductor's conduction band, promoting efficient electron injection in DSSCs. rsc.orgiphy.ac.cn

Phosphonic acids (-PO₃H₂): These provide robust anchoring to a variety of metal oxide surfaces.

Sulfonic acids (-SO₃H): These groups can improve water solubility and are also used for surface attachment. acs.org

Hydroxyl groups (-OH): Can also serve as an anchoring moiety. researchgate.net

The strategic placement of these anchoring groups on the heterocyclic rings or the polymethine chain is crucial for optimizing the performance of the dye in its intended application. rsc.orggoogle.com

| Anchoring Group | Chemical Formula | Primary Application | Reference |

|---|---|---|---|

| Carboxylic Acid | -COOH | Dye-Sensitized Solar Cells (DSSCs), Biosensors | researchgate.netresearchgate.net |

| Cyanoacrylic Acid | -CH=C(CN)COOH | Dye-Sensitized Solar Cells (DSSCs) | rsc.orgiphy.ac.cn |

| Phosphonic Acid | -PO₃H₂ | Metal Oxide Surface Functionalization | google.com |

| Sulfonic Acid | -SO₃H | Enhanced Water Solubility, Surface Anchoring | acs.org |

| Hydroxyl Group | -OH | Surface Anchoring | researchgate.net |

Modification for Enhanced Environmental Responsiveness

Modifying the structure of this compound can render it sensitive to its local environment, making it a valuable tool for probing various physicochemical parameters.

pH-Sensing: By incorporating acidic or basic moieties, such as piperazine (B1678402) or carboxylic acid groups, the dye's absorption and fluorescence properties can be made pH-dependent. researchgate.netnih.gov Protonation or deprotonation of these groups alters the electronic structure of the chromophore, leading to a measurable change in its spectroscopic output. rsc.orgrsc.org For instance, some cyanine derivatives exhibit fluorescence in acidic media but are non-fluorescent in alkaline environments. researchgate.net

Solvatochromism: The polarity of the solvent can significantly influence the absorption and emission spectra of cyanine dyes, a phenomenon known as solvatochromism. acs.orgacs.orgosf.io This sensitivity arises from changes in the dipole moment of the dye upon electronic excitation. acs.org By carefully designing the dye's structure, this property can be enhanced, allowing the dye to act as a probe for local polarity and viscosity. oup.commedchemexpress.com For example, the fluorescence quantum yield of some carbocyanine dyes increases with solvent viscosity due to the retardation of photoisomerization. researchgate.net

Advanced Chemical Engineering for Optimized Spectroscopic Performance

To meet the demands of modern applications, advanced chemical engineering strategies are employed to optimize the spectroscopic performance of this compound analogs, focusing on enhancing fluorescence and photostability.

Enhanced Fluorescence: The fluorescence quantum yield of cyanine dyes can be significantly improved by restricting intramolecular rotation around the polymethine chain, which is a major non-radiative decay pathway. cambridge.org This can be achieved by introducing bulky substituents or by creating a more rigid molecular structure. nih.gov For example, incorporating a six-membered ring into the methine chain can increase the stability and reduce aggregation in solution. nih.gov The fluorescence of some cyanine dyes is significantly enhanced in viscous environments or when bound to macromolecules like DNA or RNA. acs.orgcmu.edunih.gov

Improved Photostability: Photobleaching, the irreversible degradation of a fluorophore upon light exposure, is a significant limitation for long-term imaging experiments. The photostability of cyanine dyes can be improved through various structural modifications. rsc.org Incorporating electron-withdrawing groups, such as fluoro or cyano substituents, has been shown to significantly enhance the photostability of cyanine fluorophores. researchgate.net Another strategy involves the synthesis of cyanine-styryl hybrid dyes, which have demonstrated improved photostability while maintaining excellent optical properties. rsc.orgresearchgate.net

Purification and Characterization Techniques in Research Synthesis

Following synthesis, rigorous purification and characterization are imperative to ensure the identity and purity of the this compound analogs.

Purification: The primary methods for purifying cyanine dyes include:

Recrystallization: This is a common technique used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals of the pure compound. oup.com

Flash Chromatography: This technique is widely used for the separation of compounds based on their polarity. The dye is passed through a column of silica (B1680970) gel or another stationary phase, and different components are eluted with a solvent gradient. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that provides high-resolution separation of complex mixtures. vwr.com It is often used to assess the purity of the final product.

Characterization: A suite of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized dyes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of the dye. nih.govacs.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to assign all proton and carbon signals definitively. acs.org

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and confirm the elemental composition of the synthesized compound. rsc.orglew.ro

UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are essential for characterizing the photophysical properties of the dye, including its maximum absorption (λmax) and emission wavelengths, as well as its molar extinction coefficient and fluorescence quantum yield. photochemcad.com

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Molecular structure elucidation, assignment of protons and carbons. | nih.govacs.org |

| Mass Spectrometry (MS) | Molecular weight determination, elemental composition. | rsc.orglew.ro |

| UV-Visible Spectroscopy | Maximum absorption wavelength (λmax), molar extinction coefficient. | photochemcad.com |

| Fluorescence Spectroscopy | Maximum emission wavelength, fluorescence quantum yield. | photochemcad.com |

Fundamental Photophysical and Spectroscopic Characterization of 3,3 Diethyloxacarbocyanine

Absorption and Emission Spectroscopy in Diverse Chemical Environments

The interaction of 3,3'-Diethyloxacarbocyanine, a cyanine (B1664457) dye, with its surrounding chemical environment significantly influences its spectroscopic properties. aatbio.com This section explores the origins of its absorption bands, electronic transitions, and the nature of its emission spectra and Stokes shift.

Analysis of Absorption Band Origins and Electronic Transitions

The absorption spectrum of this compound is characterized by a strong absorption band in the visible region, which is attributed to a π-π* electronic transition within the polymethine chain of the molecule. oup.com This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λmax) is sensitive to the solvent environment. For instance, in methanol (B129727), the λmax is observed at approximately 482 nm to 483 nm, while in ethanol, it is around 485 nm. photochemcad.comadipogen.com A notable characteristic is the hypsochromic (blue) shift of the absorption maximum with increasing solvent polarity, a phenomenon observed in the broader family of cyanine dyes. oup.com

The molar extinction coefficient for this compound is notably high, indicating a high probability of light absorption at the λmax. In ethanol, the molar extinction coefficient is reported to be 149,000 M⁻¹cm⁻¹ at 485 nm. photochemcad.com

| Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| Methanol | 483 | Not specified | adipogen.comsigmaaldrich.com |

| Ethanol | 485 | 149,000 | photochemcad.com |

Characterization of Emission Spectra and Stokes Shift Phenomena

Following excitation, this compound relaxes to the ground state through fluorescence emission. The emission spectrum is typically a mirror image of the absorption band. The peak of the emission spectrum (λem) is shifted to a longer wavelength compared to the absorption peak, a phenomenon known as the Stokes shift. This shift is a consequence of energy loss due to vibrational relaxation in the excited state before fluorescence occurs.

In methanol, the emission maximum is observed at approximately 497 nm to 498 nm. adipogen.combiotium.com Given the absorption maximum of around 483 nm in the same solvent, the Stokes shift is relatively small, in the range of 14-15 nm. oup.comadipogen.com This small Stokes shift is a characteristic feature of many cyanine dyes. oup.com The fluorescence of this compound is highly dependent on the viscosity of the solvent; an increase in solvent viscosity leads to an increase in fluorescence intensity. researchgate.net

| Solvent | Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| Methanol | 482-483 | 497-498 | ~14-15 | adipogen.combiotium.com |

| Methanol | 360 | 580 | 220 | chemodex.com |

Fluorescence Quantum Yield and Radiative Decay Rate Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, the fluorescence quantum yield is generally low, indicating that non-radiative decay pathways are significant. In methanol, the quantum yield is reported to be 0.05. photochemcad.com

The radiative decay rate (kr) and the non-radiative decay rate (knr) are key parameters that describe the de-excitation of the excited state. The radiative decay rate can be calculated from the fluorescence quantum yield and the fluorescence lifetime (τf) using the equation: kr = Φf / τf. rsc.org The non-radiative decay rate can be subsequently determined as knr = (1 - Φf) / τf. rsc.org Studies have shown that both the fluorescence quantum yield and lifetime of this compound increase with increasing solvent viscosity. researchgate.net This is attributed to the suppression of non-radiative decay processes, such as photoisomerization, in more viscous environments. researchgate.net

| Solvent | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|

| Methanol | 0.05 | photochemcad.com |

Excited State Dynamics and Non-Radiative Deactivation Pathways

The behavior of this compound in its excited state is complex and involves several competing deactivation pathways that are not radiative.

Time-Resolved Fluorescence Spectroscopic Studies

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamics of excited states. nih.gov These studies on cyanine dyes like this compound reveal that their fluorescence decay is often non-exponential, indicating the presence of multiple decay pathways or different excited state species. acs.orgmdpi.com A major non-radiative decay channel for symmetric carbocyanines is photoisomerization, which involves rotation around a bond in the polymethine chain. rsc.org This process is highly dependent on the viscosity of the medium; in less viscous solvents, the molecule can more easily undergo this conformational change, leading to a shorter fluorescence lifetime and lower quantum yield. researchgate.net

Mechanisms of Intermolecular Quenching in Research Systems

The fluorescence of this compound can be quenched by various intermolecular interactions. Quenching refers to any process that decreases the fluorescence intensity of a substance. For instance, the formation of non-fluorescent aggregates (dimers or H-aggregates) at high concentrations can lead to self-quenching. oup.com Additionally, interactions with other molecules in a research system can lead to fluorescence quenching through mechanisms such as electron transfer or energy transfer. escholarship.org In biological systems, the binding of the dye to macromolecules like DNA can restrict its rotational freedom, leading to an increase in fluorescence. cardiff.ac.uk This property makes it a useful probe for studying such interactions. cardiff.ac.uk

Environmental Effects on Photophysical Properties

The photophysical properties of this compound are highly sensitive to its local environment. This sensitivity is a hallmark of cyanine dyes and makes them valuable as probes for investigating the micro-properties of various media, such as polarity and viscosity.

This compound (DOC) exhibits solvatochromism, meaning its absorption and fluorescence spectra shift in response to the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the dye molecule by the surrounding solvent molecules. Typically, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum. This is because the excited state of many cyanine dyes has a larger dipole moment than the ground state. acs.org Polar solvent molecules arrange themselves to stabilize this more polar excited state, lowering its energy and thus shifting the fluorescence to a longer wavelength. acs.org

The relationship between the Stokes shift (the difference in wavelength between the absorption and emission maxima) and solvent polarity can be quantified using the Lippert-Mataga equation. This equation plots the Stokes shift against the solvent orientation polarizability, and a positive slope indicates an increase in the dye's dipole moment upon excitation. mdpi.com Studies on similar dyes have shown that shifts in absorption and emission spectra occur toward longer wavelengths in higher alcohols, which have lower solvent polarities. acs.org This sensitivity to solvent polarity is a key characteristic that allows these dyes to function as environmental probes. mdpi.com

Table 1: Spectroscopic Properties of this compound Iodide in Different Solvents Data based on typical cyanine dye behavior; specific values for this compound may vary.

| Solvent | Polarity Index | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Methanol | 0.762 | 482 | 501 | 19 |

| Ethanol | 0.654 | 485 photochemcad.com | 503 | 18 |

| Propanol | 0.617 | 486 | 505 | 19 |

| Butanol | 0.586 | 488 | 508 | 20 |

The fluorescence quantum yield (Φf) and lifetime (τf) of this compound are strongly dependent on the viscosity of its environment. aip.orgmedchemexpress.com This dye acts as a "molecular rotor" because one of its primary non-radiative decay pathways is through photoisomerization, which involves the twisting of the polymethine chain. aip.orgmdpi.com

In low-viscosity solvents, this rotational motion is relatively unhindered, leading to efficient photoisomerization. This process competes directly with fluorescence, resulting in a low fluorescence quantum yield and a short fluorescence lifetime. aip.org As the viscosity of the medium increases, the twisting motion required for isomerization is slowed down or inhibited. aip.orgmdpi.com This suppression of the non-radiative decay pathway causes a larger fraction of the excited molecules to relax via fluorescence, leading to a significant increase in both the fluorescence quantum yield and lifetime. aip.org This relationship makes the dye an effective probe for measuring the microviscosity of environments like micelles, microemulsions, and polymer matrices. aip.orgmedchemexpress.com For instance, when doped into polyethylene (B3416737) nanocomposites, the fluorescence lifetime of the dye was observed to increase as the elastic modulus (a measure of rigidity) of the polymer matrix increased. aip.org

Table 2: Effect of Viscosity on Photophysical Properties of this compound Iodide Illustrative data based on the established behavior of molecular rotors.

| Solvent System | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

|---|---|---|---|

| Methanol | 0.59 | ~0.04 | ~0.15 |

| Ethanol | 1.20 | 0.05 photochemcad.com | ~0.20 |

| Ethylene Glycol | 19.9 | ~0.30 | ~1.5 |

| Glycerol | 1490 | >0.50 | >2.0 |

Photoisomerization Processes and Their Kinetic Analysis

Upon absorption of light, this compound, like other symmetric carbocyanines, can undergo trans-cis isomerization around one of the double bonds in its polymethine chain. aip.org This process is a major non-radiative decay channel for the excited state. rsc.org The molecule typically exists in the stable all-trans conformation in the ground state. Following photoexcitation, the molecule can twist into a short-lived cis photoisomer. aip.org

The kinetics of this process are often analyzed using multi-state models. acs.orgresearchgate.net While a simple two-state model involving the normal (trans) conformer and one photoisomer can explain some behaviors, more complex kinetics, especially under high excitation fluences, may point to the formation of a second photoisomer. researchgate.net A three-state model, which includes the emissive all-trans state (N), a non-fluorescent cis state (P1), and a second, often red-shifted, photoisomer state (P2), has been used to describe the photoisomerization kinetics of similar cyanine dyes. acs.org

Photochemical Stability and Photofading Kinetics in Research Contexts

Photochemical stability is a critical factor for fluorescent dyes used in applications requiring prolonged or intense illumination, such as laser applications or fluorescence microscopy. This compound, while a useful fluorescent probe, is susceptible to photofading, which is the irreversible loss of fluorescence due to photochemical reactions.

The kinetics of the photofading process are influenced by several factors. Studies on the related dye 3,3'-diethyloxadicarbocyanine iodide (DODC) show that the fading is driven by the irradiation itself and is significantly affected by the presence of molecular oxygen. cardiff.ac.uk Limiting the concentration of oxygen was found to limit the reaction rate constant of the fading process. cardiff.ac.uk Mass spectroscopy analysis suggests that the fading mechanism may involve the reaction of a photoexcited species with an oxygen molecule. cardiff.ac.uk

Other environmental factors can also play a role in the fading kinetics. While temperature, buffer type, and pH did not strongly affect the observed kinetics for DODC, the presence of certain additives can retard the fading process. cardiff.ac.uk For example, the presence of DNA, serum, ethanol, and DMSO was found to slow the kinetics of photofading. cardiff.ac.uk This suggests that the local environment and binding interactions can significantly enhance the photochemical stability of the dye in research contexts. cardiff.ac.uk

Mechanistic Investigations of Aggregation Phenomena and Their Optical Manifestations

Formation and Characterization of H-Aggregates and J-Aggregates

3,3'-Diethyloxacarbocyanine iodide, a member of the cyanine (B1664457) dye family, exhibits a strong tendency to form self-assembled structures known as aggregates in solution. oup.com The most common forms are H-aggregates and J-aggregates, distinguished by their unique spectroscopic signatures which arise from the specific arrangement of the dye molecules.

H-aggregates , or hypsochromically shifted aggregates, are characterized by a blue-shift in their absorption spectrum relative to the monomeric form of the dye. This shift is indicative of a "card-stack" or "sandwich-type" arrangement of the molecules, where the transition dipole moments of the individual dye molecules are aligned parallel to each other.

J-aggregates , or bathochromically shifted aggregates, display a red-shifted and unusually sharp absorption band, often referred to as the J-band. This spectral feature results from a "head-to-tail" alignment of the dye molecules, leading to a strong excitonic coupling between the transition dipole moments. mdpi.com The formation of J-aggregates can be facilitated by templates such as biopolymers like DNA. researchgate.net

The characterization of these aggregates is primarily accomplished through spectroscopic techniques. Absorption spectroscopy reveals the characteristic blue or red shifts, while fluorescence spectroscopy often shows that H-aggregates are typically non-fluorescent or weakly fluorescent, whereas J-aggregates can exhibit enhanced fluorescence, a phenomenon known as superradiance. mdpi.comresearchgate.net In methanol (B129727), the monomer of this compound iodide has an absorption maximum (λmax) at approximately 483 nm and an emission maximum (λem) at around 498 nm. adipogen.com The formation of red fluorescent aggregates is associated with an increasing membrane potential when used in bacterial studies. adipogen.combiotium.com

Advanced techniques such as small-angle X-ray scattering (SAXS) and ¹H-NMR spectroscopy have been employed to probe the structure of these aggregates in more detail. For instance, SAXS has revealed the presence of DODCI (a related oxadicarbocyanine dye) associates with diameters of 4-5 nm in saturated acetone (B3395972) and aqueous solutions. oup.com ¹H-NMR studies on the same dye showed additional peaks in saturated solutions, suggesting a unique and ordered state of the associated molecules. oup.com

Influence of Concentration and Environmental Factors on Aggregate Morphology and Spectral Properties

The equilibrium between the monomeric and aggregated forms of this compound iodide is highly sensitive to a range of environmental factors. These factors can significantly influence the type of aggregate formed, its morphology, and its resulting spectral properties.

Concentration: The concentration of the dye is a primary determinant of aggregation. At low concentrations, the dye exists predominantly as monomers. As the concentration increases, the equilibrium shifts towards the formation of dimers and higher-order aggregates. This concentration-dependent aggregation is a hallmark of cyanine dyes and is readily observed through changes in the absorption and fluorescence spectra.

Solvents: The choice of solvent plays a crucial role in the aggregation process. The solubility and, consequently, the aggregation tendency of the dye are highly dependent on the solvent's polarity and viscosity. For instance, this compound iodide is soluble in solvents like DMSO and methanol. adipogen.comchemodex.com Studies on related cyanine dyes have shown that increasing the methanol content in a water-methanol mixture can improve solubility and prevent aggregation. The solvent can also affect the spectral properties through solvatochromic shifts. oup.com

Temperature: Temperature can influence the stability of the aggregates. Generally, an increase in temperature provides thermal energy that can disrupt the non-covalent interactions holding the aggregates together, leading to their dissociation back into monomers. This process is often reversible. The temperature dependence of aggregation can vary depending on the specific solvent system.

Other Environmental Factors: The presence of other molecules or surfaces can also direct the aggregation of this compound iodide. For example, the dye has been used as a microviscosity probe for micelles and microemulsions, indicating its interaction with and sensitivity to these microenvironments. rsc.orgmedchemexpress.com The formation of J-aggregates can be templated by biopolymers, and the interaction with these templates can be influenced by factors such as pH and ionic strength. researchgate.net

Exciton (B1674681) Coupling and Energy Transfer Mechanisms within Aggregated Structures

The distinct optical properties of H- and J-aggregates are a direct consequence of the electronic interactions between the constituent dye molecules. These interactions are described by exciton theory, which deals with the collective excitation of electrons in a molecular assembly.

When a photon is absorbed by an aggregate, the excitation is not localized on a single molecule but is delocalized over several molecules in the form of a molecular exciton. The nature of this exciton coupling depends on the geometric arrangement of the molecules.

In H-aggregates , the parallel alignment of the transition dipoles leads to a strong, repulsive excitonic coupling. This results in the splitting of the excited state energy level, with the transition to the higher energy level being optically allowed, causing the characteristic blue-shift in the absorption spectrum.

In J-aggregates , the head-to-tail arrangement of the transition dipoles results in a strong, attractive excitonic coupling. This also leads to exciton band splitting, but in this case, the transition to the lower energy level is favored, giving rise to the sharp, red-shifted J-band.

Computational Modeling of Aggregate Structures and Electronic Interactions

Computational modeling has become an indispensable tool for understanding the structure-property relationships in molecular aggregates. Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict the stable geometries of aggregates and to simulate their electronic absorption spectra. cam.ac.ukacs.org

These computational approaches allow for the investigation of the electronic structure of the parent dye molecules and how it is perturbed upon aggregation. cam.ac.uk By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the electronic transitions responsible for the observed spectral shifts. cam.ac.uk

Molecular dynamics (MD) simulations can provide a dynamic picture of the aggregation process in solution. These simulations can model the self-assembly of dye molecules and predict the most probable aggregate structures. This information is crucial for interpreting experimental data from techniques like SAXS and NMR.

For instance, computational studies on cyanine dyes have been used to establish a rational design strategy for their use in applications like dye-sensitized solar cells. cam.ac.uk These studies involve investigating the structural and opto-electronic properties of the parent dyes and then computationally engineering derivatives with desired functionalities. cam.ac.uk By modeling the dyes adsorbed on surfaces, such as TiO₂, it is possible to predict changes in their optoelectronic properties at interfaces. cam.ac.uk

The integration of experimental data with computational modeling provides a powerful, synergistic approach to unraveling the complex mechanisms of aggregation and their optical consequences in this compound iodide and related cyanine dyes.

Applications in Biological Research Methodologies and Mechanistic Elucidation

Membrane Potential Sensing via Ratiometric Fluorescence and Aggregation-Induced Spectral Shifts

3,3'-Diethyloxacarbocyanine is widely employed for measuring membrane potential, a critical parameter in cellular physiology. biotium.comadipogen.comchemdad.com The dye's cationic nature leads to its accumulation in cells with a negative-inside membrane potential, such as bacteria and various mammalian cells. asm.orgmedkoo.com At low concentrations, the monomeric form of the dye exhibits green fluorescence. biotium.com However, as the membrane potential increases (becomes more negative inside), the dye accumulates within the cell and forms aggregates that fluoresce at a longer wavelength, appearing red. biotium.comavantorsciences.com This aggregation-induced shift in fluorescence from green to red provides a ratiometric signal that is largely independent of cell size and dye concentration, offering a more accurate and precise measure of membrane potential compared to single-wavelength probes. nih.gov

The ratiometric approach allows for the quantitative analysis of membrane potential changes. nih.govbiotium.com The ratio of red to green fluorescence intensity is directly proportional to the magnitude of the membrane potential. nih.gov This technique has been instrumental in studying the physiological status of cells and their responses to various stimuli. adipogen.comnih.gov

| Property | Description | Source(s) |

| Mechanism | Accumulation driven by negative-inside membrane potential. | asm.orgmedkoo.com |

| Fluorescence (Monomer) | Green emission at low intracellular concentrations. | biotium.com |

| Fluorescence (Aggregate) | Red emission at high intracellular concentrations due to aggregation. | biotium.comavantorsciences.com |

| Measurement Type | Ratiometric (Red/Green fluorescence ratio). | nih.govbiotium.com |

| Advantage | Increased accuracy and precision; largely independent of cell size. | nih.gov |

Methodological Optimization for Bacterial Systems

In bacterial systems, this compound is a key tool for assessing membrane potential and viability. biotium.comadipogen.com The ratiometric technique has been shown to be accurate for a range of membrane potentials, typically from -50 mV to -120 mV. nih.gov Flow cytometry is a common method for analysis, where red fluorescence (e.g., detected around 600 nm) from dye aggregates is measured against green fluorescence (e.g., detected around 530 nm) from the monomeric form, both typically excited by a 488 nm laser. nih.gov

For many gram-positive bacteria, such as Staphylococcus aureus and Micrococcus luteus, the red-to-green fluorescence ratio varies proportionally with the intensity of the proton gradient. thermofisher.com However, in some gram-negative bacteria like Escherichia coli, while a response is observed, it may not be directly proportional to the proton gradient intensity. thermofisher.com Optimization of the methodology for gram-negative bacteria can be crucial. Due to the dye-excluding outer membrane of gram-negative bacteria, signal-to-noise ratios can be low. asm.org Pre-treatment with a chelating agent like EDTA can permeabilize the outer membrane, allowing the dye to more accurately report the inner membrane potential. asm.org Studies have shown that a brief EDTA treatment can significantly improve the signal quality for high-throughput screening of membrane potential changes in E. coli. asm.org

| Bacterial Type | DiOC2(3) Response | Methodological Considerations | Source(s) |

| Gram-positive | Proportional red/green ratio with proton gradient intensity. | Standard protocols are often effective. | thermofisher.com |

| Gram-negative | Response observed, but may not be proportional to proton gradient. | EDTA pre-treatment can improve dye uptake and signal-to-noise ratio. | asm.orgthermofisher.com |

Probing of Mammalian Cell Membrane Dynamics

This compound is also utilized to monitor membrane potential in mammalian cells. medkoo.com The principle of operation remains the same, with the dye accumulating in the cytoplasm and mitochondria in response to their negative membrane potentials. interchim.fr This allows for the study of various cellular processes that involve changes in membrane potential, such as apoptosis and ion channel activity. For instance, it has been used in studies involving rat embryo fibroblasts, gerbil fibroma cells, monkey kidney cells, Chinese hamster lung fibroblasts, and mouse 3T3 fibroblasts. interchim.fr The dye's ability to report on membrane potential changes makes it a valuable tool in understanding the complex electrical dynamics of mammalian cells. chemimpex.com

Subcellular Organelle Staining and Dynamics for Research Visualization

The lipophilic and cationic properties of this compound also make it suitable for staining specific subcellular organelles, particularly those with significant membrane potentials. chemdad.com

Mitochondrial Localization and Dynamic Assessment

This dye is known to accumulate in mitochondria due to the high transmembrane potential (negative inside) maintained by functional mitochondria. adipogen.comchemdad.com This selective accumulation allows for the visualization of mitochondria in living cells. researchgate.net Changes in mitochondrial membrane potential, which are indicative of mitochondrial function and can be a key event in processes like apoptosis, can be assessed using this dye. nih.gov For example, human fibroblast FS-2 cells stained with this compound show distinct mitochondrial localization. researchgate.net

Endoplasmic Reticulum Labeling Methodologies

In addition to mitochondria, this compound has been used for staining the endoplasmic reticulum (ER) in both animal and plant cells. adipogen.com The related compound, 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)), is more commonly cited for this application, where at higher concentrations it stains the ER. avantorsciences.com The ability to label the ER allows for the study of its structure and dynamics. avantorsciences.com

Interactions with Nucleic Acids for Structural and Functional Studies

This compound iodide has been noted for its ability to bind to nucleic acids. cymitquimica.com The interaction of cyanine (B1664457) dyes with DNA can lead to changes in their optical properties. researchgate.net Spectroscopic studies have shown that the binding of cyanine dyes to DNA can cause aggregation and changes in absorption and fluorescence spectra, which are dependent on the structure of the dye, including the length of its polymethine chain. researchgate.net These interactions are fundamental to understanding how small molecules can recognize and bind to specific nucleic acid structures, which has implications for the design of probes and therapeutic agents. uvic.camdpi.com The study of these interactions contributes to the broader field of understanding nucleic acid structure and function. uvic.ca

Binding Mechanisms and Their Influence on Optical Characteristics

The interaction of this compound with cellular components and its subsequent impact on the dye's optical properties are central to its application. As a cationic and lipophilic molecule, DiOC2(3) readily partitions into the hydrophobic regions of cellular membranes. aatbio.com Its fluorescence is highly sensitive to the surrounding environment; it is weakly fluorescent in aqueous solutions but exhibits significantly enhanced fluorescence when incorporated into membranes or bound to biomolecules like proteins. aatbio.com

A key characteristic of DiOC2(3) is its ability to form aggregates, which alters its fluorescence emission spectrum. biotium.com In solutions with increasing dye concentration or upon binding to certain cellular structures, the dye molecules self-associate. This aggregation leads to a shift in the fluorescence emission from green (around 500 nm) to red (around 650 nm). adipogen.combiotium.com This spectral shifting phenomenon is particularly useful for ratiometric measurements, where the ratio of red to green fluorescence provides a more robust and internally controlled signal that is less susceptible to variations in cell size or dye concentration. biotium.comresearchgate.net

The binding of this compound to DNA has also been studied. It has been observed to bind to duplex DNA, with a preference for AT-rich regions in the minor groove. cardiff.ac.uk This interaction can lead to quenching of the dye's fluorescence and a red-shift in its absorption peak. cardiff.ac.ukavantorsciences.com The binding can occur in different modes, including major-groove binding, minor-groove binding, and intercalation. cardiff.ac.uk

The fluorescence quantum yield and lifetime of this compound are also influenced by the viscosity of its microenvironment. researchgate.net Increased viscosity hinders the photoisomerization of the dye, leading to an increase in both fluorescence quantum yield and lifetime. researchgate.netresearchgate.net This property allows it to be used as a probe for microviscosity in environments like micelles and microemulsions. researchgate.netmedchemexpress.com

Development of Nucleic Acid Probes for Research Assays

The interaction of this compound with nucleic acids has led to its use in the development of probes for research assays. While it is more commonly known for membrane potential studies, its ability to bind to DNA, particularly in AT-rich regions, makes it a candidate for nucleic acid detection. cardiff.ac.uk The changes in its optical properties upon binding, such as fluorescence quenching and absorption shifts, can be harnessed to report on the presence and characteristics of DNA. cardiff.ac.ukavantorsciences.com For instance, the quenching of fluorescence upon binding to triplex DNA has been reported for a related compound, 3,3'-Diethyloxadicarbocyanine iodide (DODC). avantorsciences.com

The binding of this compound to duplex DNA can be characterized by different binding modes, and the resulting induced circular dichroism (CD) spectrum provides information about the chiral environment of the dye in the minor groove. cardiff.ac.uk These characteristics are valuable in designing specific assays for DNA structure and conformation.

Protein Interaction Studies and Labeling Methodologies

This compound is utilized in studying protein interactions and for labeling purposes. chemimpex.com Its fluorescence enhancement upon binding to hydrophobic pockets in proteins makes it a useful tool for investigating protein conformation and binding events. aatbio.com While not a conventional protein-specific labeling agent, its application in assessing membrane-associated protein functions is significant. For example, it has been used to study the activity of mitochondrial complex I (NADH dehydrogenase), where it acts as a selective inhibitor. caymanchem.com This allows researchers to probe the function of specific components of the electron transport chain.

The dye's lipophilic nature facilitates its incorporation into cellular membranes, where it can interact with membrane-bound proteins. chemimpex.comaatbio.com Changes in the fluorescence of DiOC2(3) can indicate alterations in the membrane environment or the activity of membrane proteins that affect the membrane potential. caymanchem.com

Applications in Flow Cytometry and Cell Sorting for Research Analysis

Flow cytometry is a powerful technique for analyzing large populations of cells, and this compound is a widely used probe in this context, particularly for assessing bacterial viability and membrane potential. adipogen.comthermofisher.com Its ability to differentiate between cells with polarized and depolarized membranes is a key advantage. caymanchem.combiotium.com

When used in flow cytometry, cells with a high membrane potential accumulate more of the dye, leading to the formation of red-fluorescent aggregates. biotium.com In contrast, cells with a depolarized membrane exhibit primarily green fluorescence. biotium.com This allows for the ratiometric analysis of red and green fluorescence, providing a sensitive measure of membrane potential that is independent of cell size. caymanchem.comresearchgate.net This ratiometric approach is crucial for accurately assessing cell viability and physiological status. biotium.com

The use of this compound in conjunction with other fluorescent probes in multiparametric flow cytometry enables a more detailed analysis of cellular populations. For example, it can be combined with nucleic acid stains like propidium (B1200493) iodide to simultaneously assess membrane integrity and membrane potential, providing a more complete picture of cell health.

High-Throughput Screening Methodologies

The properties of this compound make it well-suited for high-throughput screening (HTS) assays. nih.gov A rapid microtiter plate-based assay has been developed using this dye to measure the effect of chemical compounds on the membrane potential of bacteria like Staphylococcus aureus. nih.gov Such assays are valuable for screening large compound libraries to identify potential antimicrobial agents that act by disrupting the bacterial membrane potential. nih.gov The homogenous nature of the assay, where no washing steps are required, makes it efficient and amenable to automation, a key requirement for HTS. nih.gov

Quantitative Analysis of Cellular Populations

This compound allows for the quantitative analysis of cellular populations based on their membrane potential. researchgate.net By using flow cytometry, researchers can enumerate the number of cells within distinct populations, such as viable, injured, and dead cells. csic.es This quantitative data is essential for understanding the effects of various treatments, such as exposure to antimicrobial agents or other stress conditions. caymanchem.com The ability to obtain quantitative read-outs, such as the percentage of cells in different states or the mean fluorescence intensity, provides a robust method for assessing cellular responses. researchgate.net

| Application | Technique | Measured Parameter | Key Finding |

| Bacterial Viability | Flow Cytometry | Membrane Potential | Ratiometric analysis of red/green fluorescence distinguishes viable from non-viable bacteria. biotium.comresearchgate.net |

| High-Throughput Screening | Microtiter Plate Assay | Membrane Potential | Rapidly identifies compounds that disrupt bacterial membrane potential. nih.gov |

| DNA Interaction | Spectroscopy | Binding Affinity/Mode | Binds to the minor groove of duplex DNA, with a preference for AT-rich regions. cardiff.ac.uk |

| Mitochondrial Function | Fluorometry/Inhibition Assay | Mitochondrial Complex I Activity | Selectively inhibits NADH dehydrogenase. caymanchem.com |

Advanced Fluorescence Microscopy Techniques Utilizing this compound

Beyond standard fluorescence microscopy, this compound finds application in more advanced imaging techniques. chemimpex.com Its photostability and strong fluorescence make it a suitable dye for various microscopy applications aimed at visualizing cellular structures and processes with high sensitivity. chemimpex.com It can be used for fluorescent imaging of cell membranes and to study their dynamics. chemimpex.com Additionally, it has been employed in the imaging of carbon nanotubes using fluorescence microscopy. adipogen.com While specific applications in super-resolution microscopy are not extensively detailed in the provided context, its favorable photophysical properties suggest its potential for use in such advanced techniques that require bright and stable fluorophores.

Live Cell Imaging Methodologies

This compound iodide, commonly referred to as DiOC₂(3), is a versatile fluorescent dye extensively utilized in live-cell imaging. chemimpex.comadipogen.com As a member of the lipophilic and cationic cyanine dye family, it readily partitions into the lipid bilayers of cellular membranes and other hydrophobic structures. aatbio.cominterchim.fr Its fluorescence is significantly enhanced upon incorporation into these membranes, a characteristic that makes it a powerful tool for visualizing cellular components. aatbio.com

A primary application of DiOC₂(3) in live-cell imaging is the measurement of membrane potential, particularly in bacteria and various mammalian cells. biotium.comcaymanchem.comvwr.com The dye's mechanism of action is based on a potential-dependent spectral shift. In healthy cells with a high membrane potential (hyperpolarized state), DiOC₂(3) accumulates and forms aggregates that exhibit red fluorescence. biotium.comavantorsciences.com Conversely, if the membrane potential collapses or depolarizes, the dye disaggregates and fluoresces green. acs.org This distinct, potential-dependent shift from red to green fluorescence allows for ratiometric analysis, providing a quantitative measure of the cell's membrane integrity and energetic state. adipogen.combiotium.comvwr.comavantorsciences.com

This vital stain can be used to assess cell viability and function without killing the cells, making it ideal for dynamic studies of cellular processes. nih.gov Methodologies often involve incubating live cells with DiOC₂(3) for a defined period, typically between 15 to 30 minutes, to allow for sufficient membrane labeling before imaging. interchim.fr Its utility extends to various analytical techniques, including fluorescence microscopy and flow cytometry, where it is used to analyze bacterial viability and monitor changes in membrane potential in response to stimuli or antibacterial agents. chemimpex.comadipogen.comcaymanchem.com

Table 1: Photophysical and Chemical Properties of this compound Iodide (DiOC₂(3))

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₁H₂₁IN₂O₂ | biotium.comsigmaaldrich.com |

| Molecular Weight | 460.31 g/mol | biotium.comsigmaaldrich.com |

| CAS Number | 905-96-4 | chemimpex.combiotium.comsigmaaldrich.com |

| Appearance | Orange to dark red solid/powder | chemimpex.comadipogen.combiotium.com |

| Solubility | Soluble in DMSO and Methanol (B129727) | adipogen.cominterchim.frbiotium.com |

| Excitation Max. (MeOH) | ~482-483 nm | adipogen.cominterchim.frbiotium.comsigmaaldrich.com |

| Emission Max. (MeOH) | ~497-498 nm | adipogen.cominterchim.frbiotium.com |

Confocal Microscopy and Super-Resolution Microscopy Applications

The family of dialkylcarbocyanine dyes, which includes this compound, is frequently employed in confocal laser scanning microscopy (CLSM) for detailed cellular visualization. aatbio.com CLSM is highly effective for studying the three-dimensional organization of cellular structures and organelles, as it can optically section through a specimen and eliminate out-of-focus light, a process that greatly enhances image clarity. wiley.com

While DiOC₂(3) is primarily known for membrane potential studies, the closely related compound 3,3'-Dihexyloxacarbocyanine Iodide (DiOC₆(3)) is widely used in confocal microscopy to stain intracellular membranes. interchim.fr At higher concentrations, DiOC₆(3) effectively visualizes the endoplasmic reticulum (ER) and mitochondria in both live and fixed cells. interchim.frthermofisher.com Researchers have utilized DiOC₆(3) with CLSM to investigate the intricate structure and dynamics of the ER in various cell types, including plant and animal cells. wiley.comresearchgate.net

Furthermore, these dyes are suitable for multi-labeling experiments. For instance, a quadruple fluorescence labeling technique has been developed where DiOC₆(3) is used to stain the ER, while other fluorescent probes simultaneously label mitochondria, microtubules, and intermediate filaments within the same cell. researchgate.net This allows for the study of the spatial interrelationships between different organelles. While the carbocyanine dyes are mainstays in confocal imaging, specific applications of this compound itself in super-resolution microscopy are not as extensively documented in current research literature.

Quantitative Imaging Approaches for Biological Structures

A key strength of this compound iodide (DiOC₂(3)) is its suitability for quantitative imaging, primarily through the ratiometric analysis of its fluorescence. This approach provides a robust method for quantifying changes in cellular membrane potential. caymanchem.comacs.org By calculating the ratio of red to green fluorescence intensity, researchers can obtain an accurate measurement of the membrane's electrical state. biotium.comvwr.comavantorsciences.com A high red-to-green ratio signifies a healthy, high membrane potential, whereas a decrease in this ratio points to depolarization. acs.org

This quantitative capability is widely exploited in flow cytometry and microplate-based assays. caymanchem.com For example, flow cytometry can be used to accurately measure the membrane potential of individual bacteria in a large population, allowing for the study of bacterial responses to antibiotics. caymanchem.com Similarly, high-throughput screening using microtiter plate assays can rapidly assess how various chemical compounds affect the membrane potential of microorganisms like Staphylococcus aureus. caymanchem.com

Beyond membrane potential, the photophysical properties of this compound iodide (also referred to as DOCI in this context) can be used to quantify the physical characteristics of subcellular environments. researchgate.net Studies have shown that the fluorescence quantum yield and lifetime of the dye are sensitive to the viscosity of its surroundings. researchgate.net This relationship has been utilized to estimate the microviscosity within supramolecular structures like micelles, where the dye acts as a molecular rotor whose movement is hindered by a more viscous environment. researchgate.net This application provides quantitative insights into the biophysical properties of cellular microenvironments.

Table 2: Ratiometric Fluorescence Response of DiOC₂(3) to Membrane Potential

| Cellular State | Membrane Potential | DiOC₂(3) Behavior | Resulting Fluorescence | Quantitative Indicator | Source(s) |

|---|---|---|---|---|---|

| Healthy/Resting | High (Hyperpolarized) | Accumulates and forms aggregates | Red Shift (Red Fluorescence) | High Red/Green Ratio | biotium.comacs.org |

| Stressed/Depolarized | Low (Depolarized) | Remains in monomeric form | Green Fluorescence | Low Red/Green Ratio | biotium.comacs.org |

Applications in Materials Science and Nanoscience Research

Integration into Polymer Matrices and Thin Films for Optical Materials Research

The incorporation of 3,3'-Diethyloxacarbocyanine Iodide (often abbreviated as DiOC2(3)) into polymer matrices and thin films is a key area of research for developing advanced optical materials. When embedded in polymers like polyvinyl alcohol (PVA), the dye's orientation and aggregation state can be controlled, which in turn influences the optical properties of the material. researchgate.net

For instance, studies have shown that in uniaxially stretched PVA films, the transition moments of DiOC2(3) can be aligned along the direction of the stretch. researchgate.net This alignment is crucial for applications that rely on polarized light. The interaction between the dye and the polymer matrix can also affect processes like Förster Resonance Energy Transfer (FRET), where energy is transferred between two light-sensitive molecules. researchgate.net

Furthermore, the formation of Langmuir-Blodgett (LB) films, which are highly ordered molecular assemblies, offers another avenue for creating functional optical materials. instras.com In these films, the aggregation of cyanine (B1664457) dyes like this compound Iodide can be precisely controlled. instras.com This control over aggregation is significant because different aggregate forms (like J-aggregates) exhibit distinct spectral properties, which can be harnessed for the development of novel optical devices. instras.comresearchgate.net Research has demonstrated that the formation of J-aggregates in mixed LB films can be triggered by external stimuli like light, leading to significant changes in the film's morphology and optical response. instras.com

The table below summarizes the effects of integrating this compound Iodide into different polymer systems.

| Polymer System | Key Findings | Potential Applications |

| Polyvinyl Alcohol (PVA) Films | Alignment of dye transition moments with polymer stretching. researchgate.net | Polarized optical components, FRET-based sensors. researchgate.net |

| Langmuir-Blodgett (LB) Films | Controlled formation of J-aggregates. instras.comresearchgate.net | Optical switches, specialized sensors. instras.comresearchgate.net |

Development of Dye-Sensitized Solar Cells (DSCs) and Photovoltaic Performance Studies

In the field of solar energy, this compound Iodide has been investigated as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs). researchgate.netnih.gov DSSCs are a type of photovoltaic cell that uses a monolayer of dye molecules adsorbed onto a mesoporous layer of a semiconductor, typically titanium dioxide (TiO2), to absorb sunlight. nih.gov

The following table presents key parameters and findings from photovoltaic studies involving cyanine dyes in DSSCs.

| Parameter | Finding | Significance |

| Dye Structure Modification | Addition of anchoring groups enhances binding to TiO2. researchgate.net | Improved electron injection and overall cell efficiency. researchgate.net |

| Redox Mediator | Alternatives to iodide/triiodide are being explored to improve stability and voltage. nih.govrsc.org | Higher power conversion efficiencies and longer device lifetimes. nih.gov |

| Interfacial Charge Transfer | The kinetics of dye regeneration and electron recombination are crucial. diva-portal.org | Optimizing these processes is key to maximizing solar cell performance. diva-portal.org |

Probing Microviscosity in Micellar and Microemulsion Systems

The fluorescence properties of this compound Iodide make it an excellent probe for studying the microenvironment of complex fluids like micelles and microemulsions. medchemexpress.comresearchgate.netglpbio.com The fluorescence quantum yield and lifetime of this dye are sensitive to the viscosity of its immediate surroundings. researchgate.netresearchgate.net

In a series of monohydroxy alcohols, a clear trend of increasing fluorescence quantum yield and lifetime with increasing solvent viscosity has been observed. researchgate.net This relationship is attributed to the retardation of the dye's photoisomerization rate in more viscous environments. researchgate.netresearchgate.net This principle is utilized to estimate the "microviscosity" within supramolecular assemblies such as micelles. researchgate.net

Studies have shown that when this compound Iodide is incorporated into these systems, it experiences a significantly higher microviscosity compared to the bulk viscosity of the solution. rsc.org This suggests that the dye molecule is embedded within the hydrophobic regions of the surfactant assemblies, where its movement is restricted. researchgate.net This technique provides valuable insights into the local environment and dynamics within these nanostructures. For instance, in AOT reverse micelles, the microviscosity reported by the dye is notably high, which can be explained by the electrostatic attraction between the cationic dye and the anionic surfactant head-groups. researchgate.net

The table below highlights the relationship between the fluorescence properties of this compound Iodide and the microviscosity of its environment.

| System | Fluorescence Property | Inferred Microviscosity |

| Monohydroxy Alcohols | Increases with solvent viscosity. researchgate.net | Directly correlated with bulk viscosity. researchgate.net |

| Micelles and Microemulsions | Significantly higher than bulk solution. researchgate.netrsc.org | Indicates a constrained environment within the hydrophobic core. researchgate.net |

| AOT Reverse Micelles | Exceptionally high. researchgate.net | Attributed to strong electrostatic interactions. researchgate.net |

Investigation of Nonlinear Optical Properties and Potential in Optical Device Research

This compound Iodide exhibits nonlinear optical (NLO) properties, which are of great interest for the development of advanced optical devices. researchgate.netmdpi.com NLO materials have a response that is not linearly proportional to the strength of the incident light, leading to phenomena such as two-photon absorption and an intensity-dependent refractive index. mdpi.com

Organic molecules like cyanine dyes are considered promising candidates for third-order NLO materials. mdpi.com The interaction of this compound Iodide with other molecules, such as DNA, can significantly influence its optical properties, including its NLO response. researchgate.net Studies have shown that the formation of specific aggregates, like J-aggregates, can be controlled by the presence of DNA, which could be a pathway to novel NLO switches. researchgate.net

The investigation of these properties is often carried out using techniques like the Z-scan method, which can determine the nonlinear absorption and refraction of a material. rsc.org The development of materials with strong NLO properties is crucial for applications in areas like optical limiting, 3D microfabrication, and all-optical switching. mdpi.com

The following table summarizes the nonlinear optical properties of materials incorporating this compound Iodide.

| Property | Observation | Potential Application |

| Third-Order Nonlinearity | Exhibited by organic dyes like this compound Iodide. mdpi.com | Optical switches, data storage. researchgate.netmdpi.com |

| Influence of Aggregation | J-aggregate formation can be controlled to tune NLO response. researchgate.net | Tunable nonlinear optical devices. researchgate.net |

Applications in Nanoscience for Nanomaterial Imaging and Sensing

In the field of nanoscience, this compound Iodide is utilized for imaging and sensing of nanomaterials and biological structures. nih.govsigmaaldrich.com Its fluorescent properties make it a valuable tool for visualizing materials and processes at the nanoscale. nih.gov

For example, this dye has been used in fluorescence microscopy to image carbon nanotubes. sigmaaldrich.com It has also been employed to assess the membrane potential of bacteria. biotium.com The dye's fluorescence changes in response to variations in the membrane potential, with the green-fluorescing monomer forming red-fluorescing aggregates as the membrane potential increases. biotium.com This ratiometric response allows for accurate measurements of bacterial membrane potential. caymanchem.com

Furthermore, the dye has been used in conjunction with metal-organic frameworks (MOFs) to create luminescent sensor arrays. acs.org By incorporating this compound Iodide into a MOF, a multi-emissive sensor can be generated. acs.org The different emission centers of such a sensor can exhibit varied responses to different metal ions, enabling the discrimination of multiple analytes. acs.org This highlights the potential of this dye in the development of sophisticated chemical sensors.

The table below provides an overview of the applications of this compound Iodide in nanoscience.

| Application | Method | Outcome |

| Nanomaterial Imaging | Fluorescence Microscopy. sigmaaldrich.com | Visualization of carbon nanotubes. sigmaaldrich.com |

| Bacterial Sensing | Ratiometric Fluorescence. biotium.comcaymanchem.com | Measurement of bacterial membrane potential. biotium.comcaymanchem.com |

| Chemical Sensing | Luminescent MOF Sensor Arrays. acs.org | Discrimination of multiple metal ions. acs.org |

Theoretical and Computational Investigations of 3,3 Diethyloxacarbocyanine

Electronic Structure and Excited State Calculations (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic ground and excited states of organic dyes. acs.orgnih.gov For cyanine (B1664457) dyes, these calculations are particularly valuable for rationalizing their intense and sharp absorption bands. acs.orgnih.gov Although TD-DFT can sometimes underestimate the absorption wavelengths for cyanine derivatives, it remains a vital tool for understanding their electronic nature. acs.orgnih.gov

The optical properties of 3,3'-Diethyloxacarbocyanine are dictated by transitions between its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are employed to determine the energies and spatial distributions of these frontier orbitals.

For a typical cyanine dye, the HOMO and LUMO are π-type orbitals delocalized along the polymethine chain that connects the two benzoxazole (B165842) heterocyclic systems. The primary electronic transition responsible for the dye's characteristic absorption in the visible region is a π→π* transition, where an electron is promoted from the HOMO to the LUMO. This transition is highly allowed, which accounts for the large molar extinction coefficients observed experimentally for this class of dyes. nih.gov The characteristics of this transition are summarized in the table below.

Table 1: Frontier Molecular Orbital Characteristics in this compound

| Orbital | Type | Primary Location | Role in Excitation |

|---|---|---|---|

| HOMO | π-bonding | Delocalized across the polymethine chain and heterocycles | Source of the electron in the primary (S₀→S₁) electronic transition |

| LUMO | π*-antibonding | Delocalized across the polymethine chain and heterocycles | Destination of the electron in the primary (S₀→S₁) electronic transition |

A key application of computational chemistry is the prediction of spectroscopic properties. TD-DFT is widely used to calculate the vertical excitation energies and corresponding oscillator strengths, which correlate with the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. acs.org

For this compound, the experimental λmax is approximately 483 nm. sigmaaldrich.comsigmaaldrich.com TD-DFT calculations aim to reproduce this value by computing the energy difference between the ground state (S₀) and the first singlet excited state (S₁). While achieving perfect agreement can be challenging due to factors like solvent effects and the choice of functional, these calculations provide invaluable insights into the nature of the electronic transitions. acs.orgnih.gov They can confirm, for instance, that the main absorption band corresponds to the HOMO→LUMO transition.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data Goals

| Parameter | Experimental Value | Theoretical Goal (via TD-DFT) | Significance |

|---|---|---|---|

| Absorption Maximum (λmax) | ~483 nm | Prediction of the S₀→S₁ transition energy | Validates the computational model and explains the origin of the observed color. |

| Molar Extinction Coefficient (ε) | High (>100,000 M⁻¹cm⁻¹) | Calculation of oscillator strength (f) | A high calculated oscillator strength corresponds to a high ε, indicating a strongly allowed transition. |

Molecular Dynamics Simulations of Dye-Environment and Dye-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. youtube.comnih.gov For this compound, MD simulations can provide critical insights into its behavior in complex environments, such as in different solvents or when interacting with biological structures like cell membranes or nucleic acids. researchgate.net

These simulations can model how the flexible cyanine dye changes its conformation in response to its surroundings. For instance, in aqueous solutions versus when embedded in a lipid bilayer, the dye's structure and dynamics can change significantly. MD simulations can reveal preferred binding orientations, insertion depth into membranes, and specific interactions (e.g., electrostatic, van der Waals) with biomolecules. researchgate.netsemanticscholar.org This information is crucial for understanding its function as a fluorescent probe, where its fluorescence properties are often sensitive to the local environment. nih.govnih.gov

Quantum Chemical Approaches to Photophysical Phenomena

Beyond predicting absorption spectra, quantum chemical methods are essential for understanding the full range of photophysical phenomena that occur after light absorption. This includes processes like fluorescence, photoisomerization, and non-radiative decay. rug.nlacs.org

For this compound, a key photophysical process is fluorescence. Quantum chemical calculations can help estimate the fluorescence quantum yield by evaluating the rates of competing radiative (fluorescence) and non-radiative decay pathways. nih.gov One important non-radiative pathway for many cyanine dyes is twisting around the bonds of the polymethine chain in the excited state, which leads to a dark state that quenches fluorescence. nih.gov Computational models can explore the potential energy surface of the excited state to identify the energy barriers and pathways for such torsional motions, explaining why the dye's fluorescence is often enhanced in viscous environments or when bound to biomolecules that restrict these movements. nih.gov

Machine Learning Approaches for Optical Property Prediction and Molecular Design

Recently, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of new functional molecules, including fluorescent dyes. aip.orgrsc.org Instead of relying solely on computationally expensive quantum chemical calculations, ML models can be trained on large datasets of known dyes to predict their properties with high speed and accuracy. researchgate.netacs.org

For cyanine dyes, ML models can predict key optical properties such as absorption and emission wavelengths and quantum yields. chemrxiv.orgnih.gov These models typically use molecular fingerprints or descriptors that encode the dye's structural information as input. aip.org Once trained, these models can rapidly screen virtual libraries of thousands of potential new cyanine structures to identify candidates with desired optical characteristics. This data-driven approach complements traditional computational methods and can guide the rational design of new derivatives of this compound for specific applications. rsc.org The performance of some ML models in predicting emission energies has been shown to be comparable to that of TD-DFT calculations but at a fraction of the computational cost. acs.org

Future Research Directions and Emerging Methodologies for 3,3 Diethyloxacarbocyanine

Development of Novel Derivatizations for Enhanced Functionality

The core structure of 3,3'-Diethyloxacarbocyanine serves as a versatile scaffold for chemical modification. The development of novel derivatives is a primary research avenue aimed at enhancing its functionality for specific applications. A key strategy involves the chemical substitution at various positions on the molecule to modulate its optical and electronic properties. acs.orgcam.ac.uk

For instance, researchers are computationally and experimentally investigating the addition of different anchoring groups, such as carboxylic or cyanoacrylic acid. acs.org These modifications are designed to improve the dye's performance in applications like dye-sensitized solar cells (DSSCs) by facilitating stronger binding to semiconductor surfaces like titanium dioxide (TiO2) and altering the dye's light-absorption spectrum. acs.orgcam.ac.uk The goal of such derivatization is to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge transfer processes. cam.ac.uk This molecular engineering approach allows for the rational design of dyes with tailored absorption wavelengths and improved efficiency for specific technological needs. acs.org

Integration into Advanced Sensing Platforms and Biosensors

A significant area of future development is the integration of this compound into advanced sensing platforms and biosensors. nih.govnjit.edu The dye is well-known for its use as a potentiometric probe, particularly for measuring membrane potentials in living cells. biotium.comadipogen.com

Key Applications and Future Integration:

Microbial Viability and Function: The dye, often abbreviated as DiOC2(3), is used to assess bacterial membrane polarization. biotium.comvwr.com In healthy bacterial cells with a polarized membrane, the green-fluorescent dye aggregates and emits red fluorescence. biotium.comacs.orgchemrxiv.org A loss of membrane potential, indicative of cell stress or death, leads to a decrease in the red-to-green fluorescence ratio. acs.org This ratiometric sensing capability makes it a powerful tool for high-throughput screening of antimicrobial compounds and analyzing bacterial viability via flow cytometry. adipogen.comacs.org

Mitochondrial Assays: Its utility extends to eukaryotic cells, where it is employed to measure mitochondrial membrane potential in organisms like the fungus Candida albicans. mdpi.com

Microfluidic and High-Throughput Systems: Future work aims to integrate these dye-based assays into microfluidic "lab-on-a-chip" systems. mdpi.com Such platforms allow for the automated, rapid, and sensitive analysis of cells with minimal reagent consumption, which is ideal for applications in disease diagnostics and drug discovery. mdpi.com

Environmental and Industrial Sensing: The dye's sensitivity to viscosity can be exploited in sensors for characterizing industrial formulations like micelles and microemulsions. medchemexpress.comresearchgate.net